molecular formula C10H6Cl2O2S B043531 5-chloronaphthalene-2-sulfonyl Chloride CAS No. 89108-45-2

5-chloronaphthalene-2-sulfonyl Chloride

Cat. No.: B043531
CAS No.: 89108-45-2
M. Wt: 261.12 g/mol
InChI Key: MICVPVPQQNFKGU-UHFFFAOYSA-N
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Description

5-Chloronaphthalene-2-sulfonyl chloride is a versatile and valuable sulfonating agent extensively used in chemical synthesis and proteomics research. Its primary mechanism of action involves reacting with nucleophiles, particularly primary amines present in amino acid side chains (e.g., lysine) or the N-terminus of peptides, to form stable sulfonamide conjugates. This reactivity is harnessed in the development of enzyme inhibitors, where it serves as a key intermediate for introducing the bulky, hydrophobic 5-chloronaphthalene moiety, which can occupy specific enzyme pockets and modulate activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloronaphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICVPVPQQNFKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370938
Record name 5-chloronaphthalene-2-sulfonyl Chloride
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URL https://comptox.epa.gov/dashboard/DTXSID60370938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89108-45-2
Record name 5-chloronaphthalene-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloronaphthalene-2-sulphonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Methodological & Application

Application Note & Protocol: Derivatization of Secondary Amines with 5-Chloronaphthalene-2-sulfonyl Chloride for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction: The Analytical Imperative for Amine Derivatization

Secondary amines are a class of organic compounds integral to a multitude of chemical and biological systems, including active pharmaceutical ingredients (APIs), environmental metabolites, and crucial biological signaling molecules. However, their direct analysis by common chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) is often hampered by their inherent physicochemical properties. Many secondary amines lack a strong chromophore or fluorophore, leading to poor sensitivity with UV-Vis or fluorescence detectors.[1] Furthermore, their polarity can result in poor retention and peak shape on reversed-phase HPLC columns.[2]

Chemical derivatization addresses these challenges by covalently attaching a molecule—a derivatizing agent—to the analyte of interest. This process is designed to impart desirable characteristics to the analyte, such as enhanced detectability and improved chromatographic behavior.[3] For the analysis of secondary amines, pre-column derivatization with a fluorescent tagging agent is a widely adopted strategy to significantly improve the limits of detection and quantification.[3]

5-Chloronaphthalene-2-sulfonyl chloride stands out as a premier derivatizing agent for this purpose. Its sulfonyl chloride moiety serves as a reactive handle that readily undergoes a nucleophilic substitution reaction with the secondary amine.[4] The naphthalene core of the reagent is an intrinsic fluorophore, meaning the resulting sulfonamide derivative is highly fluorescent.[5][6] This allows for ultra-sensitive detection using HPLC with fluorescence detection (HPLC-FLD), a technique renowned for its selectivity and low detection limits.[7] This application note provides a comprehensive guide to the derivatization of secondary amines with this compound, detailing the underlying chemical principles, a robust experimental protocol, and guidelines for data interpretation.

The Chemistry of Derivatization: A Mechanistic Overview

The derivatization of a secondary amine (R₂NH) with this compound proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the secondary amine, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically conducted under basic conditions. The base serves a dual purpose: it deprotonates the secondary amine, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[4]

The resulting product is a stable, highly fluorescent N,N-disubstituted-5-chloronaphthalene-2-sulfonamide. The introduction of the bulky, non-polar naphthalene group also increases the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase HPLC columns.

Figure 1: Reaction mechanism for the derivatization of a secondary amine.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust starting point and may require optimization depending on the specific secondary amine and sample matrix.

Materials and Reagents
  • This compound (Purity ≥ 98%)

  • Secondary amine standard or sample

  • Acetonitrile (HPLC grade)

  • Sodium tetraborate (Borax)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Water (HPLC grade or ultrapure)

  • Syringe filters (0.22 µm, PTFE or other compatible material)

Preparation of Solutions
  • Derivatization Reagent Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.

  • Borate Buffer (0.1 M, pH 9.5): Dissolve 3.81 g of sodium tetraborate decahydrate in 100 mL of ultrapure water. Adjust the pH to 9.5 with 1 M sodium hydroxide.

  • Secondary Amine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the secondary amine standard in a suitable solvent (e.g., water, methanol, or acetonitrile) in a 10 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the desired concentration range for calibration.

Derivatization Procedure
  • Sample Preparation: To 100 µL of the secondary amine standard or sample in a microcentrifuge tube, add 200 µL of 0.1 M borate buffer (pH 9.5).

  • Addition of Derivatizing Reagent: Add 200 µL of the 1 mg/mL this compound solution in acetonitrile.

  • Reaction: Vortex the mixture for 30 seconds and then incubate at 60°C for 30 minutes in a water bath or heating block.[8]

  • Quenching (Optional but Recommended): To quench the excess derivatizing reagent, add 50 µL of a primary amine solution (e.g., 1 M glycine) and vortex. Let it stand for 10 minutes at room temperature.

  • Acidification: Add 50 µL of 1 M hydrochloric acid to stop the reaction and neutralize the buffer.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

G start Start sample_prep 1. Sample Preparation (100 µL amine + 200 µL buffer) start->sample_prep add_reagent 2. Add Derivatizing Reagent (200 µL) sample_prep->add_reagent react 3. React (60°C, 30 min) add_reagent->react quench 4. Quench Reaction (Optional) react->quench acidify 5. Acidify (50 µL HCl) quench->acidify filter 6. Filter (0.22 µm) acidify->filter hplc HPLC-FLD Analysis filter->hplc end End hplc->end

Figure 2: Experimental workflow for derivatization and analysis.

HPLC-FLD Analysis
  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed for optimal separation.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 305 nm (Initial recommendation, requires optimization)

    • Emission Wavelength: 430 nm (Initial recommendation, requires optimization)

Note on Fluorescence Wavelengths: The optimal excitation and emission wavelengths should be determined experimentally by scanning the fluorescence spectrum of a derivatized standard. Based on the photophysical properties of similar naphthalene-based fluorophores, an excitation wavelength in the range of 290-340 nm and an emission wavelength in the range of 420-530 nm is a reasonable starting point for optimization.[1][9]

Table 1: Example HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

Data Analysis and Interpretation

A calibration curve should be constructed by plotting the peak area of the derivatized secondary amine against the concentration of the standards. The concentration of the secondary amine in unknown samples can then be determined from this calibration curve. The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or no peak for derivatized amine Incomplete derivatizationOptimize reaction time, temperature, and pH. Ensure freshness of derivatizing reagent.
Degradation of derivativeProtect samples from light. Analyze samples promptly after derivatization.
Multiple peaks for a single amine Presence of isomers or side productsOptimize reaction conditions to minimize side reactions. Adjust HPLC gradient for better separation.
High background signal Excess derivatizing reagentIncorporate a quenching step. Optimize the amount of derivatizing reagent used.
Poor peak shape Incompatible sample solvent with mobile phaseEnsure the final sample solvent is miscible with the initial mobile phase conditions.
Column overloadDilute the sample.

Conclusion

The derivatization of secondary amines with this compound is a powerful technique that significantly enhances their detectability in analytical chromatography. The resulting stable and highly fluorescent sulfonamide derivatives are well-suited for sensitive and selective quantification by HPLC-FLD. The protocol outlined in this application note provides a reliable foundation for researchers, scientists, and drug development professionals to implement this valuable analytical strategy.

References

  • Azpilicueta, C., & Conte-Junior, C. A. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. Journal of Analytical Methods in Chemistry, 2019, 8539283. [Link]

  • Bartzatt, R. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Journal of biochemical and biophysical methods, 49(1-3), 1–14. [Link]

  • Chen, S. F., & Hsu, M. C. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of chromatography. A, 1610, 460536. [Link]

  • El-Gaby, M. S. A., Ammar, Y. A., El-Qaliei, M. I. H., & Faraghally, F. A. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Chemistry & Biology Interface, 10(4), 1-25. [Link]

  • Ghanem, A., & Dappen, M. (2015). Synthesis of sulfonamides. RSC Advances, 5(111), 91426-91440. [Link]

  • Harriman, A., & West, M. A. (2021). The photophysical properties of naphthalene bridged disilanes. Dalton transactions (Cambridge, England : 2003), 50(23), 7957–7964. [Link]

  • Iqbal, J., Zaib, S., & Khan, I. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Critical Reviews in Analytical Chemistry, 45(3), 227-243. [Link]

  • Khan, M. A., Mishra, R., Malvia, H., Jat, K., & Pare, A. (2015). Synthesis, Characterization of Novel 5-(Dimethylamino) Naphthalene Sulfonamide Derivatives. Research & Reviews: A Journal of Drug Design & Discovery, 2(2). [Link]

  • MySkinRecipes. (n.d.). N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide Hydrochloride. Retrieved January 26, 2026, from [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 23.9: Amines as Nucleophiles. In Chemistry LibreTexts. [Link]

  • Sagratini, G., & Vittori, S. (2011). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One, 45(1), 37-43. [Link]

  • Santos, J. L. M., & Esteves da Silva, J. C. G. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(5), 1699. [Link]

  • Su, Y.-H., & Lin, Y.-C. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules, 29(12), 2826. [Link]

  • Sultan Qaboos University Journal For Science. (2021). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science, 28(1), 1-10. [Link]

  • Thomas, L. C. (1990). The Identification of Functional Groups in Organophosphorus Compounds. Academic Press.
  • Tsaousis, I. G., & Tsolis, T. K. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. [Link]

  • Tsuzuki, M., & Komatsu, T. (2009). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(24), 2510–2516. [Link]

Sources

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